Sesaminol is predominantly found in sesame oil and sesame seeds. It is one of several lignans present in these sources, alongside sesamin and sesamolin. The extraction of sesaminol typically involves the processing of sesame seeds or oil, where it can be isolated through various purification techniques.
Chemically, sesaminol belongs to the class of compounds known as lignans, which are phenolic compounds formed through the dimerization of phenylpropanoid units. Lignans are characterized by their complex structure, which includes multiple aromatic rings and hydroxyl groups.
The synthesis of sesaminol can be achieved through several methods, primarily focusing on enzymatic hydrolysis or chemical conversion from its glycoside forms.
The enzymatic hydrolysis typically requires controlled pH and temperature conditions to maximize enzyme activity. For instance, β-galactosidase has been identified as an effective enzyme for this purpose, suggesting that optimizing these parameters can significantly improve the yield of sesaminol from its precursors .
Sesaminol has a complex molecular structure characterized by multiple hydroxyl groups and a furofuran skeleton. Its chemical formula is , reflecting its composition of carbon, hydrogen, and oxygen atoms.
The molecular weight of sesaminol is approximately 358.35 g/mol. Its structure can be represented as follows:
This structure contributes to its biological activity, particularly its antioxidant properties.
Sesaminol participates in various chemical reactions typical for phenolic compounds, including oxidation and reduction reactions.
The stability of sesaminol under different pH conditions is crucial for its application in food products and supplements. It is generally stable under neutral to slightly acidic conditions but may degrade under alkaline conditions or prolonged heat exposure.
The mechanism by which sesaminol exerts its biological effects involves several pathways:
Studies have shown that dietary intake of sesaminol correlates with reduced markers of oxidative stress and inflammation in various animal models .
Relevant analyses indicate that the antioxidant capacity of sesaminol can be quantified using high-performance liquid chromatography methods .
Sesaminol has garnered attention for various applications:
Sesaminol (C₂₀H₁₈O₇; molecular weight 370.4 g/mol; CAS No. 74061-79-3) features a complex tetracyclic framework comprising a cis-fused tetrahydrofuro[3,4-c]furan core substituted with 1,3-benzodioxol groups [5] [9]. Its stereochemistry includes four chiral centers (3S, 3aR, 6S, 6aR), which critically influence biological activity. Key structural attributes include:
Spectroscopic characterization reveals UV-Vis maxima at 238 nm and 295 nm (ε = 3.99–3.85 L·g⁻¹·cm⁻¹ in chloroform) [6]. Nuclear Magnetic Resonance (NMR) studies confirm proton signals at δ 6.65–6.85 ppm (aromatic H) and δ 4.70–5.10 ppm (methine H adjacent to oxygen), while carbon resonances include δ 101–153 ppm (aromatic C) and δ 71–89 ppm (furan C) [6]. Chirality is validated via circular dichroism, with natural sesaminol exhibiting a specific rotation of [α]D²⁵ = +42° (c = 1.0, CHCl₃) [6]. Epimerization at C-2 generates epi-sesaminol, though this isomer is less abundant biologically [6].
Table 1: Fundamental Physicochemical Properties of Sesaminol
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₈O₇ |
Molecular Weight | 370.4 g/mol |
CAS Registry Number | 74061-79-3 |
Melting Point | 122–124°C |
UV Absorption (max) | 238 nm, 295 nm |
Solubility | Lipid-soluble; insoluble in water |
Specific Rotation ([α]D²⁵) | +42° (c = 1.0, CHCl₃) |
Sesaminol occurs primarily in sesame seeds (Sesamum indicum L., Pedaliaceae family), with concentrations varying significantly based on genetic factors, seed color, and processing methods:
Processing dramatically alters sesaminol profiles:
Table 2: Sesaminol and Related Lignan Concentrations in Sesame Sources
Source | Sesaminol (mg/kg) | Sesamin (mg/kg) | Sesamolin (mg/kg) |
---|---|---|---|
Raw white sesame seeds | 10–50 | 770–930 | 61–530 |
Raw black sesame seeds | 100–600 | 200–450 | 150–380 |
Toasted seeds (160°C) | 150–700 | 600–850 | 20–150 |
Cold-pressed sesame oil | 100–200 | 500–800 | 200–400 |
Refined sesame oil | 40–100 | 400–600 | 80–200 |
Defatted sesame meal | 300–800* | 100–300* | 50–200* |
*Primarily as glycosides; SDG dominates [1] [3] [6].
Sesame’s cultivation dates to 3000–3050 BCE, evidenced by charred seeds in Indus Valley settlements and Mesopotamian records [1] [7]. Ancient names (simsim in Arabic, sesamon in Greek) reflect its pan-Eurasian dissemination as an oil crop [7]. Traditional applications leveraging sesaminol-rich preparations include:
Symbolic significance emerged from sesame’s growth traits: The phrase "Open Sesame!" in Arabian Nights allegorizes the dehiscence of ripe capsules, reflecting the seed’s value as a "hidden treasure" of nutrients [3] [7]. Homer’s Iliad (8th century BCE) cites sesame oil as Hera’s skin tonic, presaging modern dermatological uses [7].
Industrial isolation of sesaminol began in the 1980s, but traditional practices like tahini (sesame paste) production inherently concentrated lignans. Artisanal toasting methods in Asia amplified sesaminol via thermolytic conversion of sesamolin, enhancing oil stability and flavor [3] [6].
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